Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic compound with a complex structure. It belongs to the quinoline class of organic molecules. Quinolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound combines the quinoline core with an ethyl ester group and a substituted aniline moiety.
Preparation Methods
a. Synthetic Routes: The synthesis of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves several steps
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Quinoline Synthesis: : Start by synthesizing the quinoline ring. Various methods exist, including the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with glycerol and sulfuric acid or acetic acid, respectively.
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Substitution at the 4-Position: : Introduce the 4-chloro-2-methylphenyl group at the 4-position of the quinoline ring. This can be achieved through electrophilic aromatic substitution using chlorination reagents.
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Ethoxylation: : this compound contains an ethoxy group. Ethoxylation can be performed using ethyl bromide or ethyl iodide in the presence of a base.
b. Industrial Production: The industrial-scale production of this compound likely involves optimized synthetic routes, purification, and isolation. specific details may be proprietary.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation reactions, leading to various functional groups.
Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.
Substitution: The chloro-substituted phenyl group is susceptible to nucleophilic substitution reactions.
NBS (N-bromosuccinimide): Used for bromination reactions.
Hydrogenation Catalysts: For reduction reactions.
Strong Bases: Required for ethoxylation.
Major Products: The major product is Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit pharmacological properties due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Industry: It could serve as a precursor for other quinoline-based compounds.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include:
Enzymes: It might inhibit or modulate specific enzymes.
Cell Signaling Pathways: Interference with cellular signaling cascades.
Comparison with Similar Compounds
While Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, similar compounds include:
Fenvalerate: A pyrethroid insecticide with a quinoline core.
Tolfenamic Acid: Another quinoline derivative used in medicine and research.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-15-7-9-19-16(11-15)20(17(12-23-19)21(25)27-5-2)24-18-8-6-14(22)10-13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
SCAWKDPEMWKMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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